N-tert-butyl-3-(trifluoromethyl)benzamide
Overview
Description
“N-tert-Butyl-3-(trifluoromethyl)benzamide” is a chemical compound with the CAS Number: 340136-34-7 . It has a molecular weight of 245.24 and its IUPAC name is N-(tert-butyl)-3-(trifluoromethyl)benzamide .
Molecular Structure Analysis
The molecular formula of “N-tert-butyl-3-(trifluoromethyl)benzamide” is C12H14F3NO . The InChI code for this compound is 1S/C12H14F3NO/c1-11(2,3)16-10(17)8-5-4-6-9(7-8)12(13,14)15/h4-7H,1-3H3,(H,16,17) .Scientific Research Applications
1. Synthesis of N-trifluoromethyl Compounds
- Application Summary: N-tert-butyl-3-(trifluoromethyl)benzamide is used in the synthesis of N-trifluoromethyl compounds. This method introduces CF3 groups on a large variety of secondary amines .
- Methods of Application: The exact experimental procedures are not provided in the source, but it mentions the development of a synthetic method to substitute amine hydrogen atoms with CF3 groups .
- Results or Outcomes: The method was demonstrated by obtaining crystalline tert-butyl 4-(trifluoromethyl)piperazine-1-carboxylate, a compound that previously only had been obtained as an oil .
2. Pharmaceutical Applications
- Application Summary: The N-tert-butyl amide group, which is present in N-tert-butyl-3-(trifluoromethyl)benzamide, is found in many drugs such as finasteride, nelfinavir, and CPI-1189 .
- Results or Outcomes: Finasteride is used to treat benign prostatic hyperplasia. As a protease inhibitor, nelfinavir has been developed as a component in the treatment of HIV .
3. Site-Selective C-H Xanthylation
- Application Summary: This compound is used as a reagent for site-selective, intermolecular C-H xanthylation of alkanes . This process leads to the rapid diversification of otherwise inert C-H bonds .
- Methods of Application: The exact experimental procedures are not provided in the source, but it involves the use of this compound as a reagent in the xanthylation process .
- Results or Outcomes: The method allows for the rapid diversification of otherwise inert C-H bonds .
4. Trifluoromethyl Group-Containing Drugs
- Application Summary: The trifluoromethyl (TFM, -CF3) group, which is present in N-tert-butyl-3-(trifluoromethyl)benzamide, is found in many FDA-approved drugs . This review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
- Methods of Application: The exact methods of application or experimental procedures are not provided in the source .
- Results or Outcomes: The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
5. Use in the Synthesis of Other Compounds
- Application Summary: N-tert-butyl-3-(trifluoromethyl)benzamide is used in the synthesis of other compounds .
- Methods of Application: The exact experimental procedures are not provided in the source .
- Results or Outcomes: The product details and its uses are not provided in the source .
6. Use in the Synthesis of FDA-Approved Drugs
- Application Summary: The trifluoromethyl (TFM, -CF3) group, which is present in N-tert-butyl-3-(trifluoromethyl)benzamide, is found in many FDA-approved drugs . This review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
- Methods of Application: The exact methods of application or experimental procedures are not provided in the source .
- Results or Outcomes: The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
Safety And Hazards
“N-tert-butyl-3-(trifluoromethyl)benzamide” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
Future Directions
While specific future directions for “N-tert-butyl-3-(trifluoromethyl)benzamide” are not available, it’s worth noting that similar compounds have been used for site-selective, intermolecular C-H xanthylation of alkanes, leading to the rapid diversification of otherwise inert C-H bonds . This suggests potential applications in the field of organic synthesis.
properties
IUPAC Name |
N-tert-butyl-3-(trifluoromethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c1-11(2,3)16-10(17)8-5-4-6-9(7-8)12(13,14)15/h4-7H,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYOHEVXEOPFNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=CC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431219 | |
Record name | N-tert-butyl-3-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-3-(trifluoromethyl)benzamide | |
CAS RN |
340136-34-7 | |
Record name | N-tert-butyl-3-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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